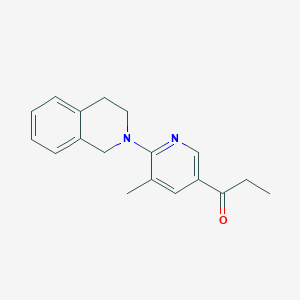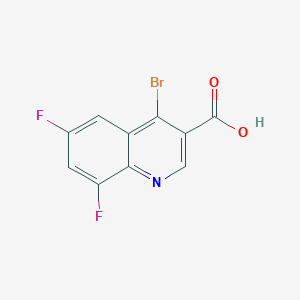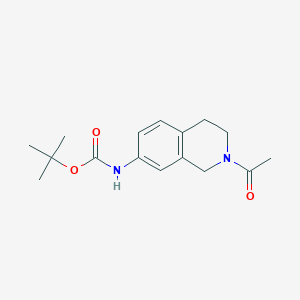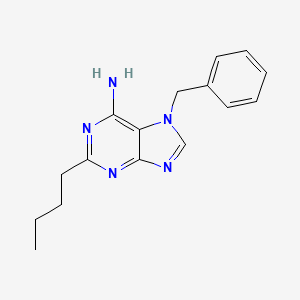
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one is a complex organic compound that features a unique structure combining elements of isoquinoline and pyridine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be formed through a Pictet-Spengler reaction.
Construction of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Two Rings: The isoquinoline and pyridine moieties can be coupled through a cross-coupling reaction, such as a Suzuki or Heck reaction.
Final Functionalization: The propan-1-one group can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one exerts its effects would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
The uniqueness of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one lies in its specific combination of isoquinoline and pyridine rings, which may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H20N2O |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C18H20N2O/c1-3-17(21)16-10-13(2)18(19-11-16)20-9-8-14-6-4-5-7-15(14)12-20/h4-7,10-11H,3,8-9,12H2,1-2H3 |
Clave InChI |
MPNCJCPTXPFNEL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)




![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)




![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)


